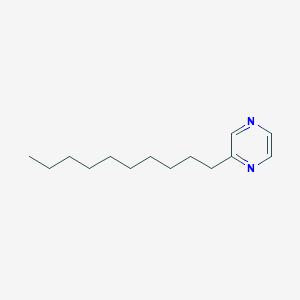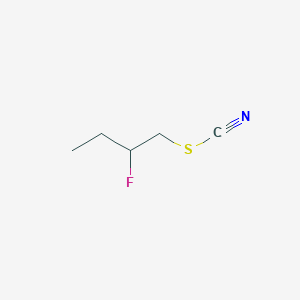
2-Fluorobutyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobutyl thiocyanate is an organic compound that contains both fluorine and thiocyanate functional groups. It is a member of the thiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the fluorine atom in the butyl chain imparts unique properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluorobutyl thiocyanate can be synthesized through a variety of methods. One common approach involves the reaction of 2-fluorobutyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorobutyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thiocyanates, sulfonyl compounds, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluorobutyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-fluorobutyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can interact with metal ions and enzymes, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoroethyl thiocyanate
- 3-Fluoropropyl thiocyanate
- 4-Fluorobutyl thiocyanate
Uniqueness
2-Fluorobutyl thiocyanate is unique due to the specific positioning of the fluorine atom in the butyl chain, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other fluorinated thiocyanates and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
113487-41-5 |
|---|---|
Formule moléculaire |
C5H8FNS |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-fluorobutyl thiocyanate |
InChI |
InChI=1S/C5H8FNS/c1-2-5(6)3-8-4-7/h5H,2-3H2,1H3 |
Clé InChI |
HCYGIHOYHZDCGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


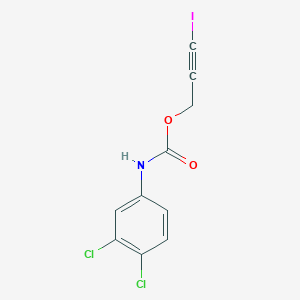
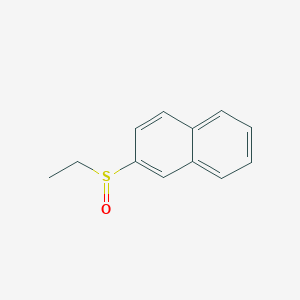


![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
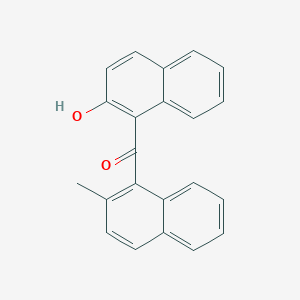
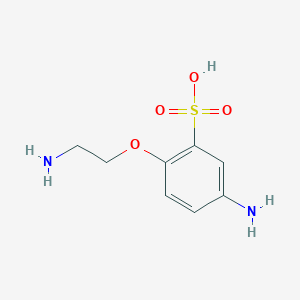
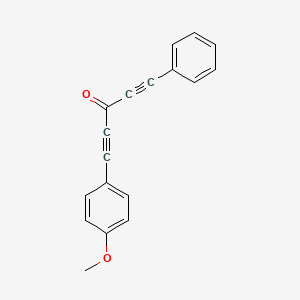
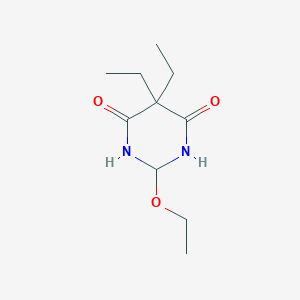
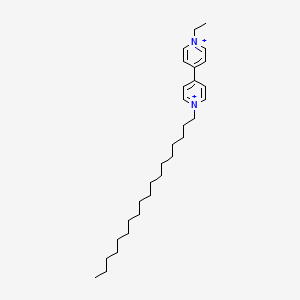
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
